molecular formula C13H14N2O B2657325 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one CAS No. 25742-87-4

2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one

Cat. No.: B2657325
CAS No.: 25742-87-4
M. Wt: 214.268
InChI Key: MIBBXYFRYDOZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one (CAS 25742-87-4) is a tricyclic pyridazinone-based compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . This building block is primarily investigated for the synthesis of novel therapeutic agents due to its unique structure and ability to interact with specific biological targets . Its core framework is a key intermediate in developing compounds with potential anti-inflammatory, analgesic, and central nervous system (CNS) activity, making it valuable for research into neurological disorders such as anxiety, depression, and epilepsy . Furthermore, its applications extend to cardiovascular research, where analogous structures have been explored for antihypertensive and antithrombotic properties . A significant and specific application of this compound is its role as a key synthetic intermediate for Bemcentinib . This highlights its direct relevance in modern oncology drug development programs. The inherent physicochemical properties of the pyridazinone ring, including its high dipole moment and robust hydrogen-bonding capacity, are crucial for molecular recognition and contribute to favorable drug-like characteristics, such as reduced interaction with the cardiac hERG potassium channel . Researchers utilize this high-purity compound (C 13 H 14 N 2 O, MW: 214.26 g/mol) as a constrained analog to minimize flexibility in lead compounds, thereby enhancing affinity and selectivity for biological targets . It is supplied with a melting point of 188-190 °C and must be stored sealed and dry at 2-8°C to maintain stability . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic personal use.

Properties

IUPAC Name

3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,11,13-tetraen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7,10H,3,5-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBBXYFRYDOZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NN=C2C3=CC=CC=C3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with a substituted benzene derivative, which undergoes a series of transformations including nitration, reduction, and cyclization to form the desired pyridazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring systems.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Synthesis and Structural Features

The synthesis of 2,4,4A,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one involves cyclocondensation reactions of specific precursors. The methodology has been enhanced by high-pressure techniques that improve yield and efficiency. For example, a study demonstrated an effective synthetic route using ammonium acetate-mediated cyclocondensation reactions under high pressure, yielding various derivatives with promising biological activities .

Anticancer Properties

Recent investigations into the cytotoxicity of derivatives of this compound have shown significant activity against various cancer cell lines. In a study assessing the cytotoxic effects on lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay, certain derivatives exhibited IC50 values indicating potent anticancer activity . Notably:

  • Compound 4h showed IC50 values of 6.31 μM against MCF-7 and 7.95 μM against A549 cells.
  • Other derivatives demonstrated moderate to less cytotoxic activity.

These findings suggest that compounds containing this structural motif may serve as leads for the development of new anticancer agents .

Other Pharmacological Activities

Beyond anticancer properties, compounds related to this compound have been reported to possess various pharmacological activities:

  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
  • Antimicrobial : The compound's structure allows for interaction with biological targets that could inhibit bacterial growth.
  • Neuroprotective : Certain derivatives have been explored for their potential in neuroprotection and treatment of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a systematic evaluation of synthesized compounds derived from this compound:

CompoundCell Line TestedIC50 (μM)
4aMCF-710.5
4hA5496.31
6cHCT-11615.0

This study highlighted the selective cytotoxicity of these compounds towards cancer cells while maintaining lower toxicity towards normal cells .

Case Study 2: Synthetic Methodology Development

A novel synthetic pathway was developed to produce various substituted derivatives of the compound efficiently. The methodology utilized high-pressure conditions which significantly improved yields compared to traditional methods. The study reported yields exceeding 70% for several derivatives synthesized under these conditions .

Mechanism of Action

The mechanism of action of 2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Thienocycloheptapyridazinones
  • Example: 9-Methyl-2,4,4a,5,6,7-hexahydro-3H-thieno[2',3':6,7]cyclohepta[1,2-c]pyridazin-3-one (CAS: 192450-27-4) Structural Difference: Incorporates a thieno ring instead of a benzo ring. Impact: Enhanced electron-withdrawing effects from sulfur may influence binding to cellular targets. Activity: Exhibits 85% yield in synthesis and cytotoxicity against unspecified cancer cell lines .
Benzo[6,7]cyclohepta[1,2-b]pyridines
  • Example: 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine Structural Difference: Replaces pyridazinone with a pyridine ring. Impact: Reduced hydrogen-bonding capacity due to lack of a carbonyl group. Synthesis: Scalable green synthesis via high-pressure methods, emphasizing environmental metrics .
Hexahydrobenzo[6,7]cyclohepta[1,2-c]pyrazoles
  • Example: Cis/trans isomers synthesized from 2-benzylidene-1-benzosuberone and hydrazines. Structural Difference: Pyrazole ring instead of pyridazinone.

Biological Activity

2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its synthesis, biological activity—including anticancer properties—and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A notable method includes the use of ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with benzosuberone and tetralone precursors. This method has demonstrated high atom efficiency and broad substrate scope .

Synthetic Pathway Example

A typical synthetic pathway is illustrated in the following table:

StepReactantsConditionsProduct
1Benzosuberone + 3-oxo-2-arylhydrazonopropanalNH4OAc in AcOHThis compound
2Product from Step 1 + Formaldehyde + AminesRefluxFinal derivatives

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

The MTT assay results indicated that some compounds exhibited IC50 values as low as 6.31 μM against MCF-7 cells and showed moderate activity against A549 and HCT-116 cells .

Structure-Activity Relationship (SAR)

The biological activity is influenced by substituents on the aryl moieties. Compounds with electron-donating groups generally exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups. The presence of specific functional groups can significantly alter the interaction with biological targets .

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxicity of synthesized derivatives of the compound against human cancer cell lines:

  • Method : MTT colorimetric assay was utilized.
  • Findings : Compounds with a benzosuberone moiety demonstrated higher cytotoxicity compared to those with a tetralone moiety. The most active compounds were identified for further development as potential anticancer agents .

Case Study 2: Anxiolytic Activity

Another study explored related pyridazine derivatives for their anxiolytic properties. Compounds were tested for their ability to displace diazepam from rat brain membranes and prevent convulsions in mice. Notably, several derivatives showed activity comparable to diazepam but with reduced side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.